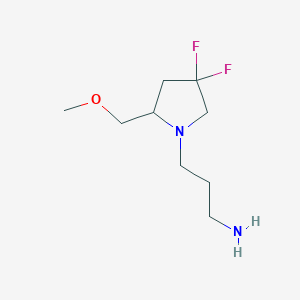

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F2N2O/c1-14-6-8-5-9(10,11)7-13(8)4-2-3-12/h8H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZMWODJEYKPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1CCCN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-amine, also known by its CAS number 2098115-02-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with difluoro and methoxymethyl groups, contributing to its unique chemical reactivity and biological profile.

Biological Activity

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

- Neurotransmitter Modulation : Pyrrolidine derivatives often influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to effects on mood and cognitive functions.

- Antitumor Activity : Some studies have suggested that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells and affecting cell cycle regulation.

- Anti-inflammatory Effects : Certain pyrrolidine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Experimental Data

A review of available literature reveals several experimental studies focusing on the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the effects of pyrrolidine derivatives on cancer cell lines; showed significant inhibition of cell proliferation at concentrations above 10 µM. |

| Study 2 | Assessed the anti-inflammatory properties in animal models; reported a reduction in edema and inflammatory markers following treatment with related compounds. |

| Study 3 | Evaluated the neuropharmacological effects; indicated potential antidepressant-like activity in rodent models. |

Pharmacological Profile

The pharmacological profile of this compound suggests potential utility in various therapeutic areas:

- IC50 Values : While specific IC50 values for this compound are not widely reported, related compounds have demonstrated low nanomolar activity against certain protein targets.

- Selectivity : Compounds in this class often exhibit selectivity towards specific receptors or enzymes, minimizing off-target effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-amine has been explored as a potential lead compound in drug development due to its ability to modulate biological pathways. Its difluoromethyl group enhances lipophilicity and metabolic stability, which are desirable properties in drug candidates. Research indicates that compounds with similar structures have shown efficacy in treating neurological disorders and other conditions .

2. Neurological Research:

This compound has been investigated for its neuroprotective properties. Studies suggest that it may interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as anxiety and depression. The pyrrolidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) therapies .

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules:

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the construction of diverse chemical libraries for screening purposes .

2. Building Block for Other Compounds:

As a versatile building block, this compound can be utilized to synthesize derivatives with modified pharmacological properties. The introduction of different substituents on the pyrrolidine ring can lead to compounds with enhanced activity or selectivity towards specific biological targets .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Pyrrolidin-1-yl)propan-1-amine

- Structural Differences : Lacks the 4,4-difluoro and methoxymethyl substituents on the pyrrolidine ring.

- Synthesis : Prepared via nucleophilic substitution reactions between pyrrolidine and propan-1-amine derivatives under mild conditions (e.g., DMSO-d6, TFA, 50°C) .

- Applications : Used as a building block for sulfonamide and carboxamide derivatives (e.g., compounds 16 and 17 in ).

- Physicochemical Properties : Lower molecular weight (MW: ~169.2 g/mol) and higher polarity compared to the difluoro-methoxymethyl analogue, affecting solubility and bioavailability .

FE@SNAP (Fluoroethylated MCHR1 Antagonist)

- Structural Differences : Contains a pyrimidinecarboxylate core with 3,4-difluorophenyl and methoxymethyl groups but lacks the pyrrolidine-propan-1-amine backbone.

- Biological Activity : Demonstrates high melanin-concentrating hormone receptor 1 (MCHR1) antagonism in vivo, attributed to fluorinated aromatic interactions .

- Key Contrast : The difluoro substitution in FE@SNAP is on a phenyl ring, whereas in the target compound, it resides on the pyrrolidine ring, leading to distinct electronic and steric profiles .

Methyl 4,5-Difluoro-2-((3-(pyrrolidin-1-yl)propyl)amino)-1H-benzo[d]imidazole-7-carboxylate

- Structural Differences: Incorporates a benzoimidazole core with a pyrrolidinylpropylamino side chain but lacks methoxymethyl and pyrrolidine difluoro substitutions.

- Synthesis : Utilizes 3-(pyrrolidin-1-yl)propan-1-amine as a precursor, forming a TFA salt for improved stability (MW: 469.2 g/mol) .

- Applications : Explored as a kinase inhibitor precursor, highlighting the versatility of pyrrolidinylpropylamine derivatives in drug discovery .

4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic Acid

- Structural Differences : Substitutes the propan-1-amine chain with a benzoic acid group, introducing carboxylic acid functionality.

Comparative Data Table

*Estimated based on structural similarity to SNAP-7941.

Key Research Findings

- Synthetic Challenges : The 4,4-difluoro substitution on pyrrolidine requires precise control of reaction conditions (e.g., TFA catalysis, 72-hour stirring) to avoid ring-opening side reactions .

- Biological Relevance: Fluorinated pyrrolidine derivatives exhibit enhanced metabolic stability compared to non-fluorinated analogues, as seen in FE@SNAP’s in vivo efficacy .

- Commercial Viability : Methoxymethyl-pyrrolidine derivatives face discontinuation risks (), underscoring the importance of substituent optimization for industrial scalability .

Preparation Methods

Starting Materials and Key Intermediates

- 2-Methylpyrrolidine derivatives are common starting points for related pyrrolidine compounds.

- Fluorinated intermediates such as bromodifluoroacetamides or 2-bromo-2,2-difluoroethyl derivatives are used to introduce the difluoro functionality.

- Methoxymethyl groups can be introduced by alkylation with methoxymethyl halides or via nucleophilic substitution reactions.

Fluorination and Difluoro Group Introduction

- The difluoro substitution at the 4-position of the pyrrolidine ring is often introduced via reaction with 2-bromo-2,2-difluoroacetamide derivatives in the presence of Lewis acid catalysts such as lanthanide triflates (La(OTf)3) under mild heating (e.g., 50 °C for 2 hours) in inert atmospheres.

- This method allows for efficient incorporation of the difluoromethyl group into nitrogen-containing heterocycles with good yields and selectivity.

Methoxymethyl Group Installation

- The methoxymethyl substituent at the 2-position can be introduced via alkylation using methoxymethyl chloride or bromide under basic conditions.

- Alternatively, nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrrolidine ring by methoxide ion can be employed.

- Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures (0–50 °C).

Formation of the Propan-1-amine Side Chain

- The propan-1-amine moiety is introduced by alkylation of the pyrrolidine nitrogen with appropriate haloalkylamines or via reductive amination of a corresponding aldehyde or ketone intermediate.

- For example, reaction of the pyrrolidine nitrogen with 3-chloropropylamine or related derivatives in the presence of a base can yield the desired substitution.

- Hydrogenation or catalytic reduction steps may be involved to convert imines or nitriles to the amine.

Catalysts and Reaction Conditions

- Catalysts such as platinum-based catalysts (PtO2, 5% Pt/C) are used in hydrogenation steps for stereoselective reductions.

- Reactions are often performed under inert atmospheres (nitrogen or argon) to prevent oxidation or side reactions.

- Temperature control is critical, with many steps conducted between 0 °C and 160 °C depending on the reaction type.

- Solvent choice is important; common solvents include THF, DMF, ethanol, methanol, and toluene .

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydrogenation of 2-methylpyrroline | PtO2 or 5% Pt/C catalyst | Ethanol/Methanol (2:1 v/v) | Room temp to 40 °C | Several hours | Produces chiral 2-methylpyrrolidine |

| 2 | Alkylation with methoxymethyl halide | Methoxymethyl chloride/bromide, base | DMF or THF | 0–50 °C | 1–4 hours | Introduces methoxymethyl group |

| 3 | Difluoroacetamide formation | 2-Bromo-2,2-difluoroacetamide, La(OTf)3 (5 mol%) | Toluene | 50 °C | 2 hours | Introduces difluoro group |

| 4 | Propan-1-amine attachment | 3-Chloropropylamine or equivalent | THF or DMF | Room temp to 80 °C | 10–48 hours | Forms final amine side chain |

| 5 | Purification | Column chromatography | Silica gel, EtOAc/Hexanes | Ambient | — | Isolates pure product |

Analytical and Purification Techniques

- Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization includes NMR spectroscopy (1H, 19F), mass spectrometry (HRMS), and elemental analysis .

- Reaction progress and purity are monitored by thin-layer chromatography (TLC) and NMR .

Research Findings and Optimization

- Use of lanthanide triflate catalysts significantly accelerates the difluoroacetamide formation step with high yields and mild conditions.

- Controlled addition of reagents such as n-butyllithium at low temperatures (0 to -20 °C) improves selectivity in alkylation steps.

- Inert atmospheres and dry solvents prevent side reactions and degradation of sensitive intermediates.

- The choice of solvent affects reaction rate and product purity; for example, DMF is preferred for nucleophilic substitutions, while THF is favored for organolithium reactions.

Summary Table of Key Preparation Methods

| Preparation Aspect | Method/Condition | Outcome/Benefit |

|---|---|---|

| Difluoro group introduction | Reaction with 2-bromo-2,2-difluoroacetamide + La(OTf)3 | Efficient, mild, high-yield incorporation of difluoro group |

| Methoxymethyl substitution | Alkylation with methoxymethyl halides in DMF or THF | Selective substitution at 2-position |

| Propan-1-amine side chain | Alkylation with haloalkylamines or reductive amination | Effective attachment of amine chain |

| Catalytic hydrogenation | PtO2 or Pt/C catalyst in alcohol solvents | Stereoselective reduction of intermediates |

| Purification | Silica gel chromatography with EtOAc/hexanes | High purity final compound |

Q & A

Basic: What are the recommended synthetic routes for 3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the construction of the difluoropyrrolidine core. Key steps include:

- Fluorination : Use of reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms into the pyrrolidine ring .

- Methoxymethylation : Alkylation of the pyrrolidine nitrogen with methoxymethyl chloride under basic conditions (e.g., KCO in DMF) .

- Propan-1-amine Attachment : Nucleophilic substitution or reductive amination to link the propan-1-amine chain. Sodium cyanoborohydride or lithium aluminum hydride (LiAlH) are common reducing agents for imine intermediates .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the final product.

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm the presence of the difluoropyrrolidine moiety (e.g., coupling constants for vicinal fluorines) and methoxymethyl group (singlet at ~3.3 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak ([M+H]) and fragments, such as loss of the methoxymethyl group .

- Infrared (IR) Spectroscopy : Peaks at ~1100 cm (C-F stretch) and ~2800 cm (C-H stretch of CHOCH) .

Advanced: How can researchers optimize reaction yields when synthesizing intermediates with fluorinated pyrrolidine rings?

Methodological Answer:

- Temperature Control : Fluorination reactions are highly exothermic; maintain temperatures below −20°C to avoid side reactions .

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorinating agent efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

- In Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and terminate before byproduct formation .

Advanced: What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation in vivo (e.g., cytochrome P450 interactions) .

- Protein Binding Studies : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo .

- Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) and bioavailability data to predict in vivo absorption discrepancies .

Basic: What safety precautions are critical when handling this amine compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical evaluation for persistent symptoms .

Advanced: How should experimental designs be structured to assess the environmental fate of fluorinated amine derivatives?

Methodological Answer:

- Split-Plot Designs : Use randomized block designs with nested factors (e.g., soil type, pH) to evaluate degradation pathways .

- Analytical Methods : LC-MS/MS to quantify parent compounds and metabolites in environmental matrices (water, soil) .

- Biotic/Abiotic Studies : Compare hydrolysis rates (pH 7–9 buffers) vs. microbial degradation (activated sludge assays) .

Basic: What are the common impurities or byproducts observed during the synthesis of this compound, and how are they identified?

Methodological Answer:

- Impurities :

- Unreacted Fluorinating Agents : Detectable via F NMR as residual peaks .

- Methoxymethyl Ether Hydrolysis Products : Identified by LC-MS (e.g., loss of −OCH group) .

- Analysis :

- HPLC with UV/Vis Detection : Use C18 columns and gradient elution (water/acetonitrile) to separate impurities .

Advanced: What computational methods can predict the reactivity of the difluoropyrrolidine moiety in medicinal chemistry applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to assess metabolic stability .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs) to optimize substituent geometry .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.